2-[6-(2,5-dichlorothiophen-3-yl)pyridin-2-yl]-2,2-difluoroacetic acid
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Overview
Description
2-[6-(2,5-dichlorothiophen-3-yl)pyridin-2-yl]-2,2-difluoroacetic acid is a complex organic compound characterized by the presence of a pyridine ring substituted with a dichlorothiophene moiety and a difluoroacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2,5-dichlorothiophen-3-yl)pyridin-2-yl]-2,2-difluoroacetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Dichlorothiophene Moiety: This step involves the substitution of the pyridine ring with a dichlorothiophene group, often using a halogenation reaction.
Addition of the Difluoroacetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[6-(2,5-dichlorothiophen-3-yl)pyridin-2-yl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroacetic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
2-[6-(2,5-dichlorothiophen-3-yl)pyridin-2-yl]-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-(2,5-dichlorothiophen-3-yl)pyridin-2-yl]-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[6-(2,5-dichlorothiophen-3-yl)pyridin-2-yl]-2,2-difluoroacetic acid: can be compared with other pyridine derivatives and thiophene-containing compounds.
2,5-dichlorothiophene: A simpler compound that lacks the pyridine and difluoroacetic acid groups.
Pyridine-2-carboxylic acid: A compound with a similar pyridine ring but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a dichlorothiophene moiety with a pyridine ring and a difluoroacetic acid group. This unique structure imparts specific chemical and biological properties that are not found in simpler or less substituted analogs.
Properties
CAS No. |
2639414-99-4 |
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Molecular Formula |
C11H5Cl2F2NO2S |
Molecular Weight |
324.1 |
Purity |
95 |
Origin of Product |
United States |
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